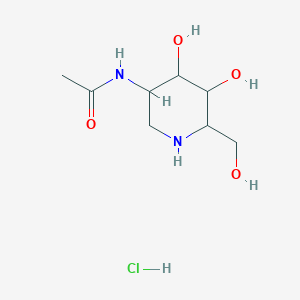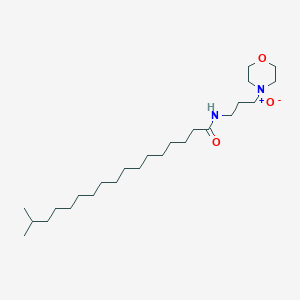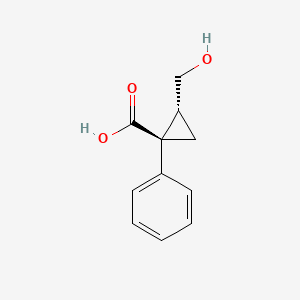
N-Biotinyl-3-aminopropyl Solketal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Biotinyl-3-aminopropyl Solketal is a chemical compound that combines the properties of biotin and solketal. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. Solketal, on the other hand, is a glycerol derivative that is often used as a protecting group in organic synthesis. The combination of these two molecules results in a compound with unique properties that make it valuable in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-3-aminopropyl Solketal typically involves the reaction of biotin with 3-aminopropyl solketal. One common method involves treating biotin with a mixture of hydrochloric acid and tetrahydrofuran to remove the isopropylidene group, followed by reaction with 3-aminopropyl solketal under appropriate conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow technology, which allows for the efficient and scalable synthesis of the compound. This method leverages the principles of process intensification to optimize reaction conditions and improve overall yield .
化学反応の分析
Types of Reactions
N-Biotinyl-3-aminopropyl Solketal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can result in the formation of new compounds with different functional groups .
科学的研究の応用
N-Biotinyl-3-aminopropyl Solketal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for various functional groups.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules for detection and analysis.
Medicine: this compound is utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
作用機序
The mechanism of action of N-Biotinyl-3-aminopropyl Solketal involves its interaction with specific molecular targets and pathways. In biological systems, the biotin moiety can bind to avidin or streptavidin, forming strong non-covalent interactions. This property is exploited in various bioconjugation and detection techniques. The solketal component provides stability and protection to the biotin moiety, enhancing its overall functionality .
類似化合物との比較
Similar Compounds
N-Biotinyl-3-aminopropyl Solketal-d5: A deuterated version of the compound used in stable isotope labeling.
Biotinyl phosphotyrosinyl phosphoramidite: Used for the incorporation of multiple reporter groups on synthetic oligonucleotides.
Uniqueness
This compound is unique due to its combination of biotin and solketal, which imparts both stability and functionality. This makes it particularly valuable in applications requiring biotinylation and protection of sensitive functional groups .
特性
CAS番号 |
131606-43-4 |
|---|---|
分子式 |
C₁₉H₃₃N₃O₅S |
分子量 |
415.55 |
同義語 |
N-[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)



